(7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime
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Overview
Description
(7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. This compound features a benzofuran ring substituted with a methoxy group at the 7-position and a phenylmethanone oxime group at the 2-position.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with the epidermal growth factor receptor (egfr), a member of the tyrosine kinase family . EGFR plays a crucial role in cell proliferation and survival, making it a common target for anticancer drugs.
Mode of Action
This interaction could inhibit the activity of the target, leading to downstream effects such as reduced cell proliferation .
Result of Action
Similar compounds have shown high activity against certain fungal and bacterial strains . This suggests that (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime may have potential antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Formation of the Phenylmethanone Oxime Group: This step involves the reaction of benzofuran derivatives with phenylmethanone oxime under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to amines.
Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles.
Major Products
Oxidation Products: Corresponding oxides or ketones.
Reduction Products: Amines or hydroxylamines.
Substitution Products: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
(7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime has various scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other benzofuran derivatives.
Biology: Studied for its potential biological activities such as anti-tumor, antibacterial, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A basic structural unit of various biologically active compounds.
7-Methoxybenzofuran: A derivative with a methoxy group at the 7-position.
Phenylmethanone Oxime: A compound with a phenylmethanone oxime group.
Uniqueness
(7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone oxime is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(NE)-N-[(7-methoxy-1-benzofuran-2-yl)-phenylmethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-19-13-9-5-8-12-10-14(20-16(12)13)15(17-18)11-6-3-2-4-7-11/h2-10,18H,1H3/b17-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGPDMKOLMZWNJ-BMRADRMJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=NO)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1OC(=C2)/C(=N/O)/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24820426 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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